molecular formula C12H16Si B1310657 Trimethyl(p-tolylethynyl)silane CAS No. 4186-14-5

Trimethyl(p-tolylethynyl)silane

Cat. No.: B1310657
CAS No.: 4186-14-5
M. Wt: 188.34 g/mol
InChI Key: VVSGXXKXTBXBAQ-UHFFFAOYSA-N
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Description

Trimethyl(p-tolylethynyl)silane is a useful research compound. Its molecular formula is C12H16Si and its molecular weight is 188.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 3H-Pyrazoles : Trimethyl(tosylethynyl)silane undergoes reactions leading to the formation of 3H-pyrazoles, which have applications in pharmaceuticals and agrochemicals (Vasin, Markelova, Bezrukova, Petrov, & Razin, 2016).
  • Dihalomethylene Transfer : Trimethyl(trihalomethyl)silanes, including derivatives of trimethyl(p-tolylethynyl)silane, are used as dihalomethylene transfer agents in organic synthesis (Cunico & Chou, 1978).

Molecular Studies

  • Bonding Studies : Research on trimethyl(phenylethynyl)silane provides insights into silicon-carbon bonding, which is crucial for understanding the behavior of organosilicon compounds (Levy, White, & Cargioli, 1972).

Material Science Applications

  • Polymer Synthesis : Laser-induced polymerization of compounds like trimethyl(propynyloxy)silane leads to the formation of organosilicon polymers, suggesting potential applications in materials science (Pola et al., 2001).

Surface Modification

  • Surface Modification : Use of methoxysilanes and trialkylmethoxy silanes, which can be derived from this compound, for surface modification of silica, resulting in hydrophilic, hydrophobic, and super-hydrophobic properties (García, Benito, Guzmán, & Tiemblo, 2007).

Various Chemical Syntheses

  • Synthesis of β-Trifluoromethylstyrenes : (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives (Omote et al., 2012).
  • Gas-Phase Polymerization : ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane, a compound related to this compound, is used for gas-phase polymerization to produce polytrimethylsiloxy-substituted polymers, indicating potential for advanced polymer synthesis (Pola & Morita, 1997).

Organometallic Chemistry

  • Silastannation of Arylacetylenes : Studies on the silastannation of arylacetylenes using compounds like tributyl(trimethylsilyl)stannane, derived from this compound, provide insights into organometallic reaction mechanisms and applications (Endo et al., 2007).

Advanced Organic Synthesis

  • Synthesis of Hexa-Substituted Benzenes : Research demonstrates the use of trimethyl-phenylethynyl-silane in the synthesis of hexa-substituted benzenes, a crucial step in the production of complex organic compounds (Li-shan, 2012).

Electrochemical Applications

  • Electrochemical Reduction : Aryltrimethylsilanes, like this compound, are used in electrochemical reduction processes, providing a route to silyl-substituted cyclohexa-1,4-dienes, which have applications in synthetic organic chemistry (Eaborn, Jackson, & Pearce, 1974).

Safety and Hazards

Trimethyl(p-tolylethynyl)silane is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

While specific future directions for Trimethyl(p-tolylethynyl)silane are not explicitly mentioned in the available resources, it is worth noting that organosilicon compounds like this one are of significant interest in the field of synthetic chemistry. They are often used in the production of various materials and in the development of new synthetic methodologies .

Properties

IUPAC Name

trimethyl-[2-(4-methylphenyl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSGXXKXTBXBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459037
Record name Trimethyl(p-tolylethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4186-14-5
Record name Trimethyl(p-tolylethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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